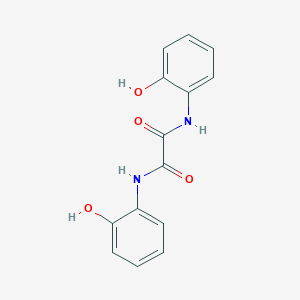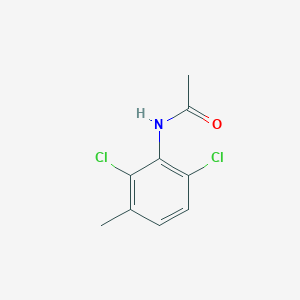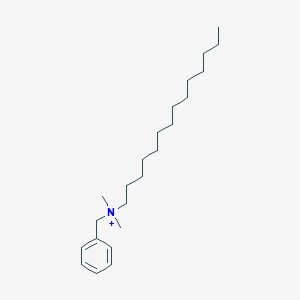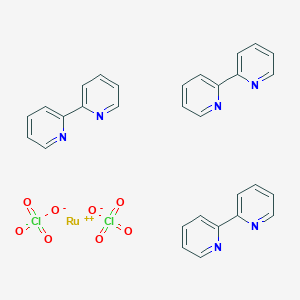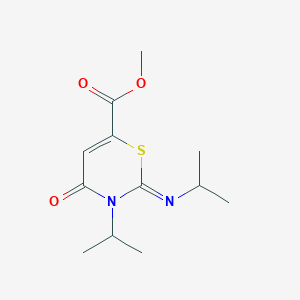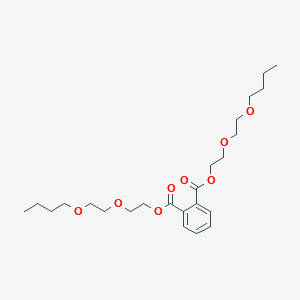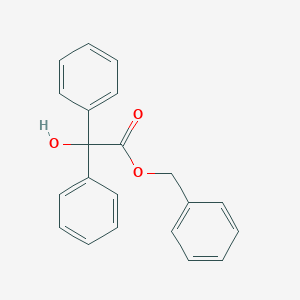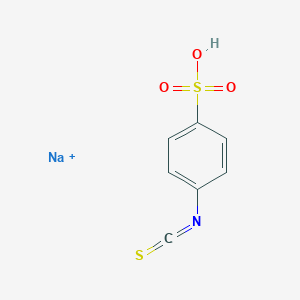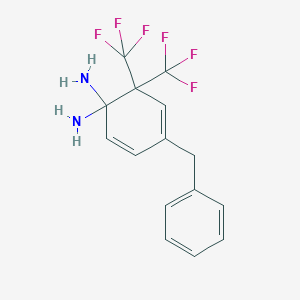
4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine, also known as BTFMC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. BTFMC is a heterocyclic compound that contains two nitrogen atoms in its structure. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways.
Mécanisme D'action
4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine acts as an allosteric inhibitor of PTPs by binding to a specific site on the enzyme that is distinct from the catalytic site. This binding induces a conformational change in the enzyme that inhibits its activity. By inhibiting the activity of PTPs, 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine can modulate several cellular signaling pathways that are involved in cancer, diabetes, and inflammation.
Effets Biochimiques Et Physiologiques
4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has been shown to have several biochemical and physiological effects. It has been found to decrease the expression of several oncogenes and increase the expression of tumor suppressor genes. 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has also been shown to decrease the levels of glucose and insulin in diabetic mice. Additionally, 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has been found to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has several advantages as a research tool. It is a potent and selective inhibitor of PTPs, which makes it a valuable tool for studying the role of these enzymes in cellular signaling pathways. 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has also been shown to have low toxicity in vitro and in vivo, which makes it a safer alternative to other PTP inhibitors. However, the synthesis of 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine is a challenging process that requires specialized equipment and expertise. Additionally, the cost of 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine is relatively high, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the research on 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine. One direction is to investigate its potential as a therapeutic agent for cancer, diabetes, and inflammation. Another direction is to study the structure-activity relationship of 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine and develop more potent and selective PTP inhibitors. Additionally, the use of 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine as a research tool can be expanded to study the role of PTPs in other cellular signaling pathways.
Méthodes De Synthèse
The synthesis of 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine involves a multi-step process that starts with the reaction of 4-bromo-2,2-bis(trifluoromethyl)cyclohexa-1,3-diene with benzylamine. The resulting intermediate is then treated with sodium hydride and 1,2-bis(chloromethyl)benzene to give the final product, 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine. The synthesis of 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine is a challenging process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and immunomodulatory properties. 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has been found to inhibit the activity of several PTPs, including PTP1B, which is a validated drug target for the treatment of type 2 diabetes and obesity. 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has also been shown to inhibit the growth of cancer cells, including breast, prostate, and lung cancer cells. Additionally, 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has been found to modulate the immune response by decreasing the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
15403-97-1 |
|---|---|
Nom du produit |
4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine |
Formule moléculaire |
C15H14F6N2 |
Poids moléculaire |
336.27 g/mol |
Nom IUPAC |
4-benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine |
InChI |
InChI=1S/C15H14F6N2/c16-14(17,18)12(15(19,20)21)9-11(6-7-13(12,22)23)8-10-4-2-1-3-5-10/h1-7,9H,8,22-23H2 |
Clé InChI |
JZGCXWMPFLVTSG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=CC(C(C=C2)(N)N)(C(F)(F)F)C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC(C(C=C2)(N)N)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



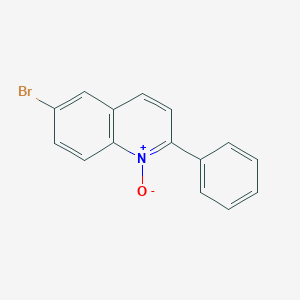
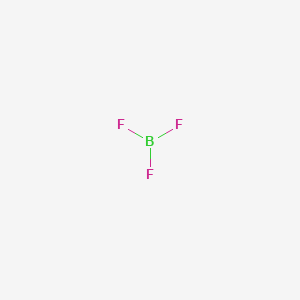
![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)

![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)

